

Practical Guide to N-(4-Chloro-3-hydroxyphenyl)acetamide Synthesis and Characterization

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Compound of Interest

Compound Name: N-(4-Chloro-3-hydroxyphenyl)acetamide

CAS No.: 28443-52-9

Cat. No.: B112418

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Executive Summary & Strategic Context

This Application Note provides a validated protocol for the synthesis and characterization of **N-(4-Chloro-3-hydroxyphenyl)acetamide** (CAS: 3964-54-3).^[1]

Critical Distinction: Researchers must distinguish this compound from its regioisomer, N-(3-Chloro-4-hydroxyphenyl)acetamide (3-chloro-4-hydroxyacetanilide).^[1] The latter is a well-documented impurity of Acetaminophen (Paracetamol) formed during chlorination disinfection or synthesis byproducts.^[1] The target molecule of this guide—the 4-Chloro-3-hydroxy isomer—is structurally distinct, with the chlorine atom located para to the acetamide group and the hydroxyl group meta.^[1]

This compound serves as a vital intermediate in the synthesis of benzoxazole-based agrochemicals and is used as a metabolic probe to study regioselectivity in cytochrome P450-mediated oxidations of chloroanilines.^[1]

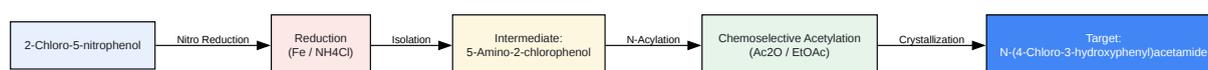
Synthetic Pathway & Logic

The synthesis strategy prioritizes chemoselectivity.^[1] The starting material, 5-amino-2-chlorophenol, contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).^[1] The

objective is to selectively acetylate the amine to form the amide without esterifying the phenol.
[1]

We utilize the Nucleophilic Differential Principle: Under neutral or mildly acidic conditions, the amine is significantly more nucleophilic than the phenol.[1] By using acetic anhydride () in a controlled solvent system, we achieve exclusive N-acetylation, avoiding the need for protecting groups.[1]

Workflow Diagram



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Figure 1: Synthetic pathway from nitro-precursor to target acetanilide.

Experimental Protocols

Protocol A: Precursor Synthesis (If starting from Nitro compound)

Skip to Protocol B if commercially available 5-amino-2-chlorophenol (CAS 28443-50-7) is used.
[1]

Objective: Reduction of 2-chloro-5-nitrophenol to 5-amino-2-chlorophenol. Mechanism: Béchamp reduction using Iron/Ammonium Chloride.[1]

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
- Dissolution: Dissolve 2-chloro-5-nitrophenol (20.0 g, 115 mmol) in Ethanol/Water (1:1 v/v, 300 mL).
- Activation: Add Ammonium Chloride (32.1 g, 600 mmol) and Iron Powder (32.2 g, 576 mmol).

- Reaction: Heat to reflux (approx. 80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The yellow nitro spot should disappear, replaced by a lower Rf amine spot (UV active, turns brown/purple with ninhydrin).
- Work-up:
 - Hot filter the mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]
 - Concentrate the filtrate under reduced pressure to remove ethanol.[1]
 - Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).[1]
 - Dry combined organics over

, filter, and evaporate to yield 5-amino-2-chlorophenol as a solid.[1]
 - Yield Expectation: >90%.[1][2][3][4]

Protocol B: Chemoselective N-Acetylation (Target Synthesis)[1]

Objective: Selective formation of the acetamide bond. Reagents:

- 5-Amino-2-chlorophenol (10.0 g, 69.7 mmol)[1]
- Acetic Anhydride (

) (7.8 g, 7.2 mL, 76.6 mmol, 1.1 eq)
- Ethyl Acetate (EtOAc) (100 mL)[1]
- Optional: Activated Carbon for purification.[1][3]

Procedure:

- Solubilization: In a 250 mL flask, suspend 5-amino-2-chlorophenol (10.0 g) in Ethyl Acetate (100 mL). Stir at Room Temperature (RT) until fully dissolved.

- Note: EtOAc is chosen over water because the starting amine has limited water solubility, and EtOAc facilitates easy work-up.[1]
- Addition: Add Acetic Anhydride (7.2 mL) dropwise over 10 minutes via an addition funnel or syringe pump.
 - Observation: The reaction is slightly exothermic.[1] A precipitate may begin to form as the product is less soluble than the amine.[1]
- Reaction: Stir at RT for 2–4 hours.
 - Self-Validation Point: Take an aliquot for TLC.[1] The starting amine (polar, streaks on silica) should be consumed.[1] The product will appear as a distinct spot with higher R_f than the amine but lower than the bis-acetylated byproduct (if any).[1]
- Quenching: Add Water (30 mL) and stir for 30 minutes to hydrolyze any excess acetic anhydride.
- Isolation (Precipitation Method):
 - If a heavy precipitate has formed: Filter the solid, wash with cold EtOAc (2 x 10 mL) and Water (2 x 20 mL).[1]
 - If no precipitate: Separate the organic layer, wash with saturated (to remove acetic acid) and Brine.[1] Dry over and evaporate.[1]
- Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:3).
 - Dissolve in minimum hot Ethanol.[1]
 - Add hot water until slightly turbid.[1]
 - Cool slowly to 4°C.
 - Filter white/off-white needles.[1]

Characterization & QC Standards

The following data summarizes the expected physicochemical properties for validation.

Spectral Data Summary

| Parameter | Method | Expected Result / Assignment |
|---------------|-------------------------------|---|
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | Capillary | 184°C – 186°C (Distinct from 3-Cl isomer ~148°C) |
| MS (ESI+) | Mass Spec | m/z 186.03 [M+H] ⁺ (Cl isotope pattern 3:1 at 186/188) |
| IR | ATR-FTIR | 3200-3400 cm ⁻¹ : OH/NH stretch (broad) 1660 cm ⁻¹ : C=O[1] (Amide I) 1540 cm ⁻¹ : N-H bend (Amide II) |
| 1H NMR | DMSO-d ₆ , 400 MHz | δ 10.1 (s, 1H): Phenolic -OH δ 9.8 (s, 1H): Amide -NH δ 7.35 (d, J=2 Hz, 1H): Ar-H (C2, ortho to NHAc) δ 7.25 (d, J=8 Hz, 1H): Ar-H (C5, ortho to Cl) δ 6.95 (dd, 1H): Ar-H (C6) δ 2.02 (s, 3H): Acetyl -CH ₃ |

Purity Analysis (HPLC)[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV at 254 nm.[1]

- Acceptance Criteria: Purity > 98.0% (Area %).

Troubleshooting & Critical Control Points

- O-Acetylation (Ester Formation):
 - Symptom:[2][5][6][7] Product is insoluble in dilute NaOH (Phenols should dissolve; Esters will not immediately).[1] Extra carbonyl peak in IR $>1750\text{ cm}^{-1}$.[1]
 - Cause: Reaction temperature too high or presence of strong base (Pyridine/TEA).[1]
 - Correction: Keep reaction at RT; avoid base additives; use Acetic Acid/Water solvent system if EtOAc fails.[1]
- Incomplete Reaction:
 - Symptom:[2][5][6][7] Presence of starting amine in HPLC.[1]
 - Correction: Mild heating (40°C) may be required for 1 hour, but monitor closely to prevent di-acetylation.[1]
- Coloration:
 - Symptom:[2][5][6][7] Product turns pink/brown.[1]
 - Cause: Oxidation of the phenol or residual amine.[1]
 - Correction: Perform recrystallization with a pinch of sodium dithionite or activated charcoal.[1]

References

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